1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to an indene ring system
Preparation Methods
The synthesis of 1-amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoroindanone.
Reduction: The carbonyl group of 7-fluoroindanone is reduced to form 7-fluoro-2,3-dihydro-1H-indene.
Amination: The indene derivative undergoes amination to introduce the amino group at the 1-position.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 1-position.
Chemical Reactions Analysis
1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. The carboxylic acid group can participate in ionic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different biological activities.
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Contains an additional carboxylic acid group, affecting its solubility and reactivity
The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-amino-7-fluoro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
PTOUBCXMFXKKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2F)(C(=O)O)N |
Origin of Product |
United States |
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